Cas no 1211629-92-3 (3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)

3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide
- F5834-4863
- 3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide
- 1211629-92-3
- VU0523312-1
- 3-(benzenesulfonyl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]propanamide
- N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-3-(phenylsulfonyl)propanamide
- AKOS024521787
-
- インチ: 1S/C22H22N2O4S2/c25-21(12-14-30(27,28)20-6-2-1-3-7-20)24-18-10-8-17(9-11-18)15-22(26)23-16-19-5-4-13-29-19/h1-11,13H,12,14-16H2,(H,23,26)(H,24,25)
- InChIKey: MACOCRHVQWZXIO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(CCC(NC1C=CC(=CC=1)CC(NCC1=CC=CS1)=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 442.10209953g/mol
- どういたいしつりょう: 442.10209953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 663
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 129Ų
3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5834-4863-10μmol |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-4863-3mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-4863-15mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 15mg |
$89.0 | 2023-09-09 | ||
A2B Chem LLC | BA64210-10mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA64210-50mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F5834-4863-40mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5834-4863-50mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5834-4863-1mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5834-4863-20μmol |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5834-4863-25mg |
3-(benzenesulfonyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide |
1211629-92-3 | 25mg |
$109.0 | 2023-09-09 |
3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamideに関する追加情報
3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide (CAS No. 1211629-92-3): A Comprehensive Overview
3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide (CAS No. 1211629-92-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide is notable for its intricate arrangement of functional groups. The compound consists of a propanamide backbone with a benzenesulfonyl group and a thiophene-containing carbamoyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a subject of interest for researchers exploring new drug candidates.
In terms of synthesis, several methods have been reported for the preparation of 3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide. One common approach involves the coupling of a benzenesulfonyl derivative with an appropriately substituted propanamide through a carbonylation reaction. This method typically employs transition metal catalysts to facilitate the formation of the desired product. Another synthetic route involves the use of thioether intermediates, which are then converted into the final compound through a series of well-defined chemical transformations.
The biological activities of 3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide have been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders and pain conditions. In vitro studies have demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation at the cellular level.
Furthermore, preclinical studies have evaluated the pharmacokinetic and pharmacodynamic properties of 3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide. These studies have revealed that the compound has favorable oral bioavailability and a prolonged half-life, which are desirable attributes for a potential therapeutic agent. Additionally, toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Recent advancements in computational chemistry have also contributed to our understanding of 3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide. Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins, such as cyclooxygenase (COX) enzymes. These computational models have helped researchers optimize the structure of the compound to enhance its binding affinity and selectivity for specific targets.
In addition to its anti-inflammatory properties, 3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide has shown promise in other therapeutic areas. For instance, preliminary studies have suggested that the compound may possess anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines. These findings open up new avenues for exploring the potential applications of this compound in oncology.
The development of novel drug delivery systems has also been an area of focus for researchers working with 3-(benzenesulfonyl)-N-4-{(thiophen-2-y)methylcarbamoyl}methyl)phenylpropanamide. Nanoparticle-based formulations have been developed to improve the solubility and bioavailability of the compound, thereby enhancing its therapeutic efficacy. These delivery systems have shown promising results in preclinical studies, demonstrating improved pharmacokinetic profiles and reduced side effects compared to conventional formulations.
In conclusion, 3-(benzenesulfonyl)-N-4-{(thiophen-2-y)methylcarbamoyl}methyl)phenylpropanamide (CAS No. 1211629-92-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research efforts aim to optimize its properties and explore new applications, paving the way for innovative treatments in various medical fields.
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